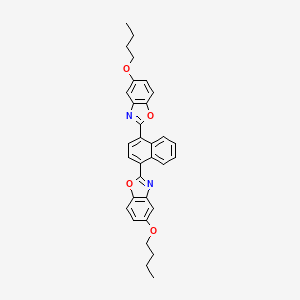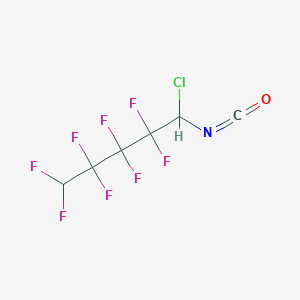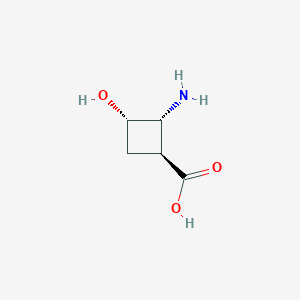
2,2'-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is an organic compound known for its unique structural properties. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is often used as a fluorescent brightener, enhancing the appearance of color in various materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the condensation of 1,4-dibromonaphthalene with 2-aminophenol derivatives in the presence of a base, followed by butoxylation to introduce the butoxy groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds.
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) has diverse applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking cellular processes.
Industry: The compound is widely used as a fluorescent brightener in textiles, plastics, and paper products to enhance color vibrancy and brightness.
Mécanisme D'action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, a process known as fluorescence. This property is due to the conjugated π-electron system in the benzoxazole rings, which allows for efficient energy transfer and light emission. The molecular targets and pathways involved in its action are related to its interaction with specific wavelengths of light, making it an effective fluorescent agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): Similar in structure but lacks the butoxy groups, affecting its solubility and fluorescence properties.
2,2’-(Naphthalene-1,4-diyl)bis(5-ethylsulphonylbenzoxazole): Contains ethylsulphonyl groups instead of butoxy groups, which can alter its chemical reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is unique due to the presence of butoxy groups, which enhance its solubility in organic solvents and improve its fluorescent properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.
Propriétés
Numéro CAS |
500219-45-4 |
|---|---|
Formule moléculaire |
C32H30N2O4 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
5-butoxy-2-[4-(5-butoxy-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O4/c1-3-5-17-35-21-11-15-29-27(19-21)33-31(37-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-20-22(36-18-6-4-2)12-16-30(28)38-32/h7-16,19-20H,3-6,17-18H2,1-2H3 |
Clé InChI |
PSPQXZFKGLCOPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
